molecular formula C22H22N6 B2633373 N4-(3,4-dimethylphenyl)-N2-phenethylpteridine-2,4-diamine CAS No. 946217-66-9

N4-(3,4-dimethylphenyl)-N2-phenethylpteridine-2,4-diamine

Cat. No.: B2633373
CAS No.: 946217-66-9
M. Wt: 370.46
InChI Key: YEJAPRLHZMEOKF-UHFFFAOYSA-N
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Description

N4-(3,4-Dimethylphenyl)-N2-phenethylpteridine-2,4-diamine is a pteridine-based diamine derivative featuring a 3,4-dimethylphenyl group at the N4 position and a phenethyl group at the N2 position. Pteridine derivatives are characterized by a fused pyrimidine-pyrazine ring system, which distinguishes them from quinazoline (fused pyrimidine rings) and triazine (six-membered ring with three nitrogen atoms) scaffolds. Substituents at the N2 and N4 positions are critical for modulating biological activity and physicochemical properties .

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-15-8-9-18(14-16(15)2)26-21-19-20(24-13-12-23-19)27-22(28-21)25-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJAPRLHZMEOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(3,4-dimethylphenyl)-N2-phenethylpteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylamine with phenethylamine in the presence of a pteridine derivative. The reaction conditions often require a catalyst, such as palladium, and may involve heating under reflux to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N4-(3,4-dimethylphenyl)-N2-phenethylpteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N4-(3,4-dimethylphenyl)-N2-phenethylpteridine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N4-(3,4-dimethylphenyl)-N2-phenethylpteridine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-Based Diamine Derivatives

Quinazoline-2,4-diamines are prominent analogs due to their structural similarity and documented cholinesterase inhibition. Key examples include:

Compound 9 (N2-(1-Benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine)
  • Structure : Quinazoline core with a lipophilic benzylpiperidine group at N2 and a 3,4-dimethoxybenzyl group at N4.
  • Activity : AChE IC50 = 2.1 µM, surpassing rivastigmine (IC50 = 6.5 µM) .
  • Key Feature : The benzylpiperidine moiety enhances binding to AChE’s peripheral anionic site .
Compound 14c (N4-(3,4-Dimethoxyphenethyl)quinazoline-2,4-diamine)
  • Structure : N4-substituted with a 3,4-dimethoxyphenethyl group.
  • Activity : AChE IC50 = 2.5 µM, comparable to galantamine (IC50 = 2.6 µM) .
  • Key Feature : Methoxy groups improve solubility and electron-donating effects, enhancing enzyme interaction.
Compound 21s (N2-Isopropyl-N4-(phenethyl)quinazoline-2,4-diamine)
  • Structure : Phenethyl group at N4 and isopropyl at N2.
  • Activity : BuChE IC50 = 1.6 µM, outperforming donepezil .
  • Key Feature : The phenethyl group at N4 contributes to BuChE selectivity.

Comparison with Target Compound: The target pteridine derivative shares the phenethyl group at N2 with compound 21s but replaces quinazoline with pteridine.

Triazine-Based Diamine Derivatives

Triazine derivatives exhibit distinct heterocyclic cores but similar substitution patterns:

N2-(4-Chlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine Hydrochloride
  • Structure: Triazine core with 4-chlorophenyl (N2), 3,4-dimethylphenyl (N4), and morpholino groups.

Comparison with Target Compound: The triazine analog’s 3,4-dimethylphenyl group at N4 matches the target, but the N2 chlorophenyl substituent and morpholino modification highlight how heterocycle choice influences pharmacokinetics. Pteridine’s larger aromatic system may offer stronger π-π stacking in enzyme binding compared to triazine .

Pteridine Analogs

N4-(3-Chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine
  • Structure : Closely related to the target compound but with a 3-chloro-4-methylphenyl group at N4.
  • Molecular Formula : C21H19ClN6 (average mass = 390.875 Da) .
  • Key Feature : The chloro group increases electron-withdrawing effects, which may reduce metabolic stability compared to dimethyl substituents .

Data Tables

Table 1: Structural and Activity Comparison of Key Analogs

Compound Heterocycle N2 Substituent N4 Substituent Molecular Formula Key Activity (IC50)
Target Pteridine Derivative Pteridine Phenethyl 3,4-Dimethylphenyl C23H24N6* Not reported
Quinazoline Compound 9 Quinazoline 1-Benzylpiperidin-4-yl 3,4-Dimethoxybenzyl C27H30N4O2 AChE: 2.1 µM
Quinazoline Compound 14c Quinazoline 3,4-Dimethoxyphenethyl C21H22N4O2 AChE: 2.5 µM
Quinazoline Compound 21s Quinazoline Isopropyl Phenethyl C19H22N4 BuChE: 1.6 µM
Triazine Analog () Triazine 4-Chlorophenyl 3,4-Dimethylphenyl C22H25ClN6O Supplier data only

*Inferred based on structural similarity to .

Key Research Findings

Heterocycle Impact : Quinazoline derivatives show stronger AChE/BuChE inhibition than triazines, likely due to enhanced π-π interactions. Pteridine’s fused ring system may further optimize binding .

Substituent Effects :

  • N2 Position : Phenethyl (target) and benzylpiperidine (compound 9) groups enhance lipophilicity and enzyme affinity.
  • N4 Position : 3,4-Dimethylphenyl (target) balances lipophilicity and metabolic stability compared to chloro or methoxy groups .

Solubility Considerations: Dimethyl groups may reduce solubility compared to morpholino or methoxy substituents, necessitating formulation adjustments for bioavailability .

Biological Activity

N4-(3,4-dimethylphenyl)-N2-phenethylpteridine-2,4-diamine, identified by its CAS number 946217-66-9, is a synthetic compound that has garnered interest in the scientific community for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pteridine core substituted with both a 3,4-dimethylphenyl group and a phenethylamine moiety. This unique combination of structural elements contributes to its diverse biological activities.

Property Details
IUPAC Name 4-N-(3,4-dimethylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine
Molecular Formula C22H22N6
Molecular Weight 378.45 g/mol
CAS Number 946217-66-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to modulate the activity of specific enzymes and receptors, leading to alterations in cellular signaling pathways. Research indicates that it may act as an inhibitor for certain kinases involved in cancer cell proliferation and survival.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:

  • HCT116 Colon Cancer Cells : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
  • Mechanistic Studies : Investigations revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest it possesses activity against a range of bacterial strains, potentially making it a candidate for further development in treating infections.

Case Studies and Research Findings

  • Study on Antitumor Efficacy : A recent study evaluated the efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups.
    Model Tumor Size Reduction (%) Notes
    HCT116 Xenograft65%Significant efficacy observed
    C6 Glioma Model58%No significant toxicity reported
  • Pharmacokinetic Studies : Oral bioavailability studies conducted in rats revealed that the compound has favorable pharmacokinetic properties with an oral bioavailability of approximately 86.7%. This suggests potential for oral administration in clinical settings.

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